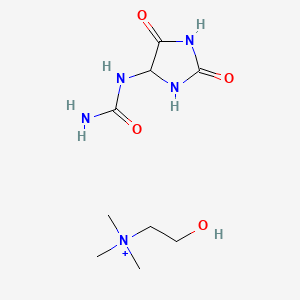

(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,5-dioxoimidazolidin-4-yl)urea and 2-hydroxyethyl(trimethyl)azanium are two distinct compounds with unique chemical properties and applications It is widely used in dermatological products due to its moisturizing and keratolytic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

For (2,5-dioxoimidazolidin-4-yl)urea:

Chemical Synthesis: It can be synthesized through the oxidation of uric acid using potassium permanganate or hydrogen peroxide under acidic conditions.

Biological Extraction: It can also be extracted from the comfrey plant or other botanical sources through solvent extraction and purification processes.

For 2-hydroxyethyl(trimethyl)azanium:

Chemical Synthesis: Choline can be synthesized by the reaction of ethylene oxide with trimethylamine, followed by neutralization with hydrochloric acid.

Biotechnological Production: It can also be produced through microbial fermentation using specific bacterial strains that can convert precursors into choline.

Industrial Production Methods

Large-Scale Chemical Synthesis: Both compounds can be produced on an industrial scale using the aforementioned chemical synthesis methods, with optimized reaction conditions to ensure high yield and purity.

Biotechnological Methods: For choline, large-scale fermentation processes using genetically engineered microorganisms can be employed to produce choline in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (2,5-dioxoimidazolidin-4-yl)urea can undergo oxidation reactions to form various derivatives, depending on the oxidizing agent used.

Reduction: Both compounds can undergo reduction reactions under specific conditions to yield different products.

Substitution: Choline can participate in substitution reactions, particularly in the formation of phosphatidylcholine, a key component of cell membranes.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Phosphoryl chloride for the synthesis of phosphatidylcholine.

Major Products Formed

Oxidation Products: Various oxidized derivatives of (2,5-dioxoimidazolidin-4-yl)urea.

Reduction Products: Reduced forms of both compounds, depending on the reducing agent used.

Substitution Products: Phosphatidylcholine and other choline derivatives.

Scientific Research Applications

Chemistry

Corrosion Inhibition: (2,5-dioxoimidazolidin-4-yl)urea has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments.

Catalysis: Both compounds can be used as catalysts or catalyst precursors in various chemical reactions.

Biology

Cell Membrane Structure: Choline is a vital component of phosphatidylcholine, which is essential for maintaining cell membrane integrity.

Neurotransmission: Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle control and memory.

Medicine

Dermatology: (2,5-dioxoimidazolidin-4-yl)urea is used in skincare products for its moisturizing and keratolytic properties.

Nutritional Supplements: Choline is used in dietary supplements to support brain health and liver function.

Industry

Cosmetics: Both compounds are used in cosmetic formulations for their beneficial properties.

Agriculture: Choline is used as a feed additive to promote animal growth and health.

Mechanism of Action

(2,5-dioxoimidazolidin-4-yl)urea

Moisturizing Effect: It promotes water retention in the skin, enhancing hydration.

Keratolytic Effect: It helps in the removal of dead skin cells, promoting skin renewal.

2-hydroxyethyl(trimethyl)azanium

Cell Membrane Structure: Choline is incorporated into phosphatidylcholine, which is a major component of cell membranes.

Neurotransmission: Choline is converted into acetylcholine, which is essential for nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

(2,5-dioxoimidazolidin-4-yl)urea: Similar compounds include urea, allantoin derivatives, and other diureides.

2-hydroxyethyl(trimethyl)azanium: Similar compounds include betaine, phosphatidylcholine, and other quaternary ammonium compounds.

Uniqueness

(2,5-dioxoimidazolidin-4-yl)urea: Its unique moisturizing and keratolytic properties make it highly valuable in dermatological applications.

2-hydroxyethyl(trimethyl)azanium: Its role as a precursor for acetylcholine and its importance in cell membrane structure highlight its essential biological functions.

Properties

CAS No. |

71042-91-6 |

|---|---|

Molecular Formula |

C9H20N5O4+ |

Molecular Weight |

262.29 g/mol |

IUPAC Name |

(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H14NO.C4H6N4O3/c1-6(2,3)4-5-7;5-3(10)6-1-2(9)8-4(11)7-1/h7H,4-5H2,1-3H3;1H,(H3,5,6,10)(H2,7,8,9,11)/q+1; |

InChI Key |

ORPZSZSPFKSESF-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCO.C1(C(=O)NC(=O)N1)NC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.